Gefitinib is a synthetic anilinoquinazoline derivative that acts as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [] It is classified as a tyrosine kinase inhibitor (TKI) and plays a crucial role in cancer research, specifically in the development of targeted therapies for non-small cell lung cancer (NSCLC). Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. []
Various synthetic routes for Gefitinib have been reported. A practical and efficient approach involves a four-step procedure starting from a commercially available material. [] The key steps include:
This optimized process offers advantages like mild reaction conditions, simple operation, and low cost, resulting in a high overall yield (81.1%) on a multigram scale. []
Gefitinib is a potent and reversible inhibitor of the tyrosine kinase domain of EGFR. [] It competitively binds to the ATP-binding site of the receptor, thereby inhibiting the autophosphorylation of tyrosine residues on EGFR. [] This inhibition disrupts downstream signaling pathways, such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are essential for tumor cell proliferation, survival, angiogenesis, and metastasis. []
Gefitinib is primarily used as a first-line treatment for patients with advanced or metastatic non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR tyrosine kinase domain. [, ] Its clinical efficacy is attributed to its ability to selectively inhibit EGFR signaling in tumor cells, leading to tumor regression and prolonged survival in responsive patients.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: